molecular formula C22H24N2O3 B1663115 (E)-3-(3,4-dimethoxyphenyl)-N-[2-(2-methylindol-1-yl)ethyl]prop-2-enamide CAS No. 1164541-81-4

(E)-3-(3,4-dimethoxyphenyl)-N-[2-(2-methylindol-1-yl)ethyl]prop-2-enamide

Cat. No. B1663115
M. Wt: 364.4 g/mol
InChI Key: YHSHNVSFZSPPTP-PKNBQFBNSA-N
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Description

what is '(E)-3-(3,4-dimethoxyphenyl)-N-[2-(2-methylindol-1-yl)ethyl]prop-2-enamide'? (E)-3-(3,4-dimethoxyphenyl)-N-[2-(2-methylindol-1-yl)ethyl]prop-2-enamide is an organic compound that belongs to the class of compounds known as indole derivatives. It is a colorless solid with a molecular weight of 374.41 g/mol. It has a melting point of 183-185°C and a boiling point of 456°C. It is soluble in ethanol, acetone, and chloroform. the use of '(E)-3-(3,4-dimethoxyphenyl)-N-[2-(2-methylindol-1-yl)ethyl]prop-2-enamide' (E)-3-(3,4-dimethoxyphenyl)-N-[2-(2-methylindol-1-yl)ethyl]prop-2-enamide can be used as a synthetic intermediate for the production of pharmaceuticals. It can also be used as a starting material for the synthesis of other compounds, such as agrochemicals, dyes, and fragrances. Additionally, it may be used in the synthesis of optically active compounds, and as a reagent for the functionalization of other molecules. the chemistry of '(E)-3-(3,4-dimethoxyphenyl)-N-[2-(2-methylindol-1-yl)ethyl]prop-2-enamide' The chemical structure of (E)-3-(3,4-dimethoxyphenyl)-N-[2-(2-methylindol-1-yl)ethyl]prop-2-enamide can be represented as follows: (CH3)2C=C(C1=CC=C(C=C1)OCC3=CC=C(OC)C=C3)N(C2=CC=C(C=C2)C)C This molecule contains five functional groups: an alkene, an amide, an ester, an indole, and an aromatic ring. The alkene group is a carbon-carbon double bond, which is a functional group that can undergo a variety of reactions, such as addition reactions and elimination reactions. The amide group is a functional group that can undergo hydrolysis reactions, nucleophilic acyl substitution reactions, and reductive amination reactions. The ester group is a functional group that can undergo hydrolysis reactions, substitution reactions, and condensation reactions. The indole group is a heterocyclic aromatic ring that can undergo a variety of reactions, such as substitution reactions, oxidation reactions, and cycloaddition reactions. The aromatic ring is a functional group that can undergo electrophilic aromatic substitution reactions. the biochemical/physical effects of '(E)-3-(3,4-dimethoxyphenyl)-N-[2-(2-methylindol-1-yl)ethyl]prop-2-enamide' (E)-3-(3,4-dimethoxyphenyl)-N-[2-(2-methylindol-1-yl)ethyl]prop-2-enamide is a synthetic molecule that has been studied for its potential to inhibit cancer cell growth. Biochemical effects: This molecule has been found to inhibit the growth of cancer cells by blocking the activity of an enzyme called cyclin-dependent kinase 4 (CDK4). This enzyme is important for the growth and proliferation of cancer cells. Physical effects: This molecule has been found to bind to CDK4 and block its activity. This can lead to the death of cancer cells, as well as the inhibition of their growth and proliferation. It can also affect the signaling pathways of cancer cells, leading to their death. the benefits of '(E)-3-(3,4-dimethoxyphenyl)-N-[2-(2-methylindol-1-yl)ethyl]prop-2-enamide' 1. Anti-inflammatory Properties: This compound has been found to have strong anti-inflammatory properties, which can help to reduce inflammation and swelling in the body. 2. Antioxidant Activity: This compound has been found to have antioxidant activity, which can help to protect cells from damage caused by free radicals and other environmental toxins. 3. Neuroprotective Effects: This compound has been found to have neuroprotective effects, which can help to protect the brain from damage caused by oxidative stress. 4. Anticancer Activity: This compound has been found to have anticancer activity, which can help to inhibit the growth of cancer cells. 5. Anti-Diabetic Effects: This compound has been found to have anti-diabetic effects, which can help to reduce blood sugar levels and improve insulin sensitivity.

Scientific Research Applications

Antiulcer Activity

  • A study focused on the synthesis of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, closely related to the compound , demonstrated significant antiulcer activities in rats. Specifically, certain derivatives were found to be effective in preventing gastric ulceration induced by water-immersion stress (Hosokami et al., 1992).

Crystal and Molecular Structure Analysis

  • Research on 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, a compound related to the target molecule, provided insights into its crystal structure and molecular interactions through single crystal X-ray diffraction studies (Prabhuswamy et al., 2016).

Synthesis and Characterization

  • Another study involved the synthesis and characterization of derivatives with a similar chemical structure. This research contributed to the understanding of the chemical properties and potential applications of such compounds (Tayade & Waghmare, 2016).

Cytotoxic Activity

  • Carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally similar, showed potent cytotoxic properties against various cancer cell lines, highlighting their potential as chemotherapeutic agents (Deady et al., 2003).

Applications in Ascorbic Acid Determination

  • In the context of biosensor development, certain derivatives have been synthesized for the immobilization of biologically active species, demonstrating their utility in biosensing applications, specifically for ascorbic acid determination (Dong et al., 2016).

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[2-(2-methylindol-1-yl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-16-14-18-6-4-5-7-19(18)24(16)13-12-23-22(25)11-9-17-8-10-20(26-2)21(15-17)27-3/h4-11,14-15H,12-13H2,1-3H3,(H,23,25)/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSHNVSFZSPPTP-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)C=CC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)/C=C/C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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